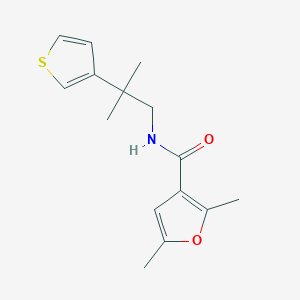

2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-10-7-13(11(2)18-10)14(17)16-9-15(3,4)12-5-6-19-8-12/h5-8H,9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKICLNFWXIUIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C)(C)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring, followed by the introduction of the dimethyl groups. The thiophene ring is then synthesized separately and attached to the furan ring through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the furan or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

2,5-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving thiophene and furan rings.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethylthiophene: A related compound with a similar thiophene ring structure.

2,5-Dimethylfuran: Shares the furan ring but lacks the thiophene and carboxamide groups.

Thiophene-2-carboxamide: Contains the thiophene ring and carboxamide group but differs in the substitution pattern.

Uniqueness

2,5-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide is unique due to its combination of furan, thiophene, and carboxamide functionalities. This structural diversity imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2,5-Dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide is a novel compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,5-dimethylbenzoyl chloride with 2-methyl-2-(thiophen-3-yl)propylamine under basic conditions, using bases such as triethylamine to neutralize byproducts. Industrially, continuous flow reactors may enhance efficiency and yield during production.

The compound features both a dimethyl-substituted furan and a thiophene ring, which contribute to its unique chemical reactivity and biological activity. It can undergo various chemical transformations, including oxidation to form sulfoxides or sulfones, reduction to amines, and electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that 2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can modulate inflammatory pathways by inhibiting the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases.

PPAR Ligand Activity

Recent research has explored the role of this compound as a ligand for peroxisome proliferator-activated receptors (PPARs). PPARs are critical in regulating glucose metabolism and lipid homeostasis. The compound has shown promise in enhancing glucose uptake in cell models, indicating potential applications in metabolic disorders like diabetes.

The biological activity of 2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide is believed to involve interactions with specific molecular targets within cells. The thiophene ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. This interaction may lead to altered signaling pathways that promote beneficial effects such as reduced inflammation or enhanced metabolic function.

Study 1: Antimicrobial Activity

In a controlled study assessing the antimicrobial efficacy of this compound against various pathogens, it was found that concentrations as low as 50 µg/mL significantly inhibited bacterial growth compared to control groups.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| P. aeruginosa | 75 µg/mL |

Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties demonstrated that treatment with this compound resulted in a significant decrease in TNF-α levels in LPS-stimulated macrophages.

| Treatment Group | TNF-α Level (pg/mL) |

|---|---|

| Control | 150 ± 10 |

| Compound (50 µM) | 80 ± 5 |

| Compound (100 µM) | 40 ± 3 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach starts with functionalizing the furan ring (e.g., introducing methyl groups via alkylation) followed by coupling with a thiophene-containing amine. For example:

Step 1 : Synthesis of 2,5-dimethylfuran-3-carboxylic acid via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) .

Step 2 : Activation of the carboxylic acid using HATU or EDC/HOBt to form an active ester intermediate .

Step 3 : Reaction with 2-methyl-2-(thiophen-3-yl)propan-1-amine under reflux in DCM or DMF for 12–24 hours .

Key reaction parameters:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF or DCM | |

| Temperature | 25–40°C (ambient to reflux) | |

| Coupling Agent | HATU or EDC/HOBt |

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and stereochemistry. For example, the thiophen-3-yl proton signals appear as a doublet of doublets (~δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₆H₂₁NO₂S: 291.13 g/mol) with ESI+ or MALDI-TOF .

- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA to assess purity (>95%) and detect isomers .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the thiophene ring .

- Stability Testing : Conduct accelerated degradation studies under UV light (254 nm), high humidity (75% RH), and elevated temperature (40°C) for 14 days. Monitor via HPLC to identify degradation products (e.g., sulfoxide formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected peaks in NMR or MS?

- Methodological Answer :

- Impurity Identification : Use preparative TLC or column chromatography to isolate minor components. Compare their NMR/MS data with known by-products (e.g., unreacted starting materials or hydrolysis products) .

- Dynamic Effects : For broad NMR peaks, consider variable-temperature NMR to detect rotamers or conformational exchange .

- Isomer Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) if stereocenters are present, or NOESY to confirm spatial proximity of substituents .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity (e.g., antiviral or anticancer properties)?

- Methodological Answer :

- In Vitro Assays :

- Antiviral : Perform plaque reduction assays (e.g., against influenza A/H1N1) with IC₅₀ determination using RT-qPCR .

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with cisplatin as a positive control .

- Controls : Include solvent-only controls and reference compounds (e.g., remdesivir for antiviral studies) to validate assay conditions .

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize by-products?

- Methodological Answer : Apply a factorial design to evaluate variables:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 25°C, 40°C, 60°C | 40°C |

| Solvent Polarity | DCM, THF, DMF | DMF |

| Catalyst Loading | 1 mol%, 5 mol%, 10 mol% | 5 mol% |

| Use ANOVA to identify significant factors (e.g., solvent polarity has the largest effect, p < 0.05) . |

Q. What strategies address isomer formation during synthesis?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-BINOL-based catalysts during the amide coupling step to induce enantioselectivity .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor one isomer via reversible intermediates .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

- Methodological Answer :

- Modification Sites : Systematically alter the thiophene (e.g., replace with furan) or the propyl linker (e.g., introduce hydroxyl groups) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., viral polymerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.